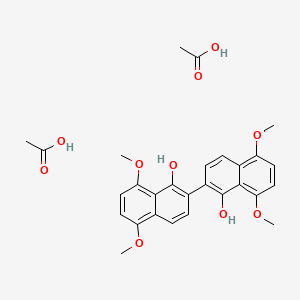
Acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its unique structure, which includes multiple methoxy groups and hydroxyl groups attached to a naphthalene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the naphthalene backbone through Friedel-Crafts alkylation.
Step 2: Introduction of methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Step 3: Hydroxylation of the naphthalene ring using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Step 4: Acetylation of the hydroxyl groups using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of organic semiconductors or dyes.
Biology
Antioxidant Activity: The compound may exhibit antioxidant properties, making it useful in biological studies.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism by which acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-
属性
CAS 编号 |
89475-00-3 |
|---|---|
分子式 |
C28H30O10 |
分子量 |
526.5 g/mol |
IUPAC 名称 |
acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C24H22O6.2C2H4O2/c1-27-17-9-11-19(29-3)21-15(17)7-5-13(23(21)25)14-6-8-16-18(28-2)10-12-20(30-4)22(16)24(14)26;2*1-2(3)4/h5-12,25-26H,1-4H3;2*1H3,(H,3,4) |
InChI 键 |
QDHAQJWVWXWWPN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.COC1=C2C=CC(=C(C2=C(C=C1)OC)O)C3=C(C4=C(C=CC(=C4C=C3)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


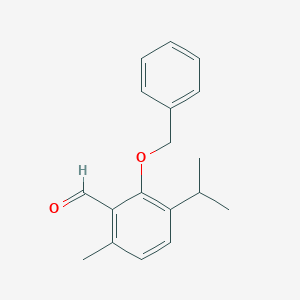

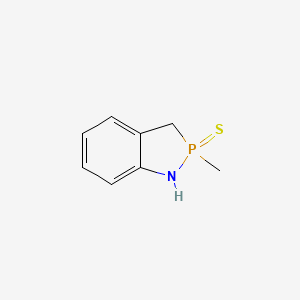
![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)



![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
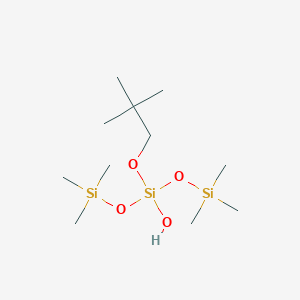
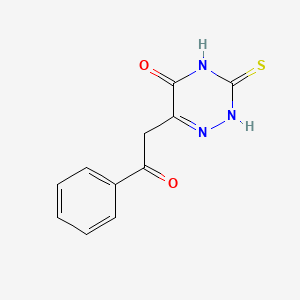

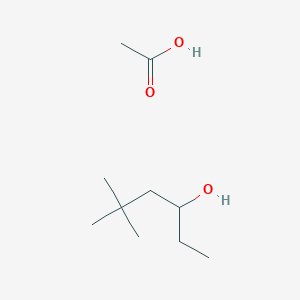

![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
